molecular formula C21H23ClFN3O3S B2588114 N-(4-fluorobenzyl)-2-(N-propylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1216431-07-0

N-(4-fluorobenzyl)-2-(N-propylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No.: B2588114
CAS No.: 1216431-07-0
M. Wt: 451.94
InChI Key: ICCNHMUMWHXHRY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(N-propylisoquinoline-5-sulfonamido)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O3S and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer properties. For example, certain novel sulfonamide compounds have demonstrated cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of sulfonamides as anticancer agents (Ghorab et al., 2015). Another study focused on sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, showing high antitumor activity with low toxicity, suggesting a promising approach for cancer treatment (Huang et al., 2001).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have also been explored for their antimicrobial and antifungal capabilities. Research has shown that certain sulfonamide compounds possess significant antimicrobial and antifungal activities, suggesting their potential use in treating infectious diseases. For instance, a study on sulfonohydrazide-substituted 8-hydroxyquinoline derivatives revealed an increase in antimicrobial and antifungal activities, highlighting the pharmacological importance of combining sulfonamides with other bioactive moieties (Dixit et al., 2010).

Binding Characteristics and Enzyme Inhibition

Sulfonamide derivatives have been investigated for their binding characteristics and inhibition of specific enzymes, which is crucial for drug design and discovery. Research into the binding characteristics of certain sulfonamide ligands for peripheral benzodiazepine receptors has contributed to the understanding of their potential therapeutic applications (Chaki et al., 1999). Additionally, studies on carbonic anhydrase inhibitors have identified sulfonamide derivatives as potent inhibitors of this enzyme, offering insights into the development of treatments for conditions like glaucoma and edema (Ilies et al., 2003).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[isoquinolin-5-ylsulfonyl(propyl)amino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S.ClH/c1-2-12-25(15-21(26)24-13-16-6-8-18(22)9-7-16)29(27,28)20-5-3-4-17-14-23-11-10-19(17)20;/h3-11,14H,2,12-13,15H2,1H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCNHMUMWHXHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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